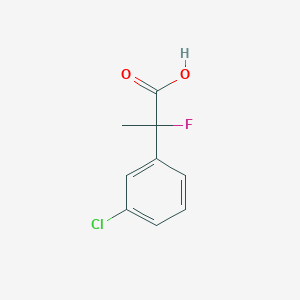
2-Dimethylaminomethylene-cyclohexanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Dimethylaminomethylene-cyclohexanone is an organic compound with the molecular formula C9H15NO. It is a derivative of cyclohexanone, where the hydrogen at the 2-position is replaced by a dimethylaminomethylene group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Vorbereitungsmethoden
2-Dimethylaminomethylene-cyclohexanone can be synthesized through the Mannich reaction, which involves the condensation of cyclohexanone, formaldehyde, and dimethylamine hydrochloride. The reaction typically uses glacial acetic acid as a solvent and proceeds under mild conditions to yield the hydrochloride salt of the compound. The hydrochloride salt is then converted to the free base by treatment with sodium hydroxide and extraction into an organic solvent such as toluene.
Analyse Chemischer Reaktionen
2-Dimethylaminomethylene-cyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
2-Dimethylaminomethylene-cyclohexanone is used in several scientific research applications:
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical research.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.
Industry: The compound is utilized in the production of specialty chemicals and as a building block in the manufacture of various industrial products
Wirkmechanismus
The mechanism of action of 2-Dimethylaminomethylene-cyclohexanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, affecting the activity of the enzyme and altering metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-Dimethylaminomethylene-cyclohexanone can be compared with other similar compounds, such as:
Cyclohexanone: The parent compound, which lacks the dimethylaminomethylene group.
2-(Dimethylamino)methyl-cyclohexanone: A closely related compound with a similar structure but different functional group positioning.
2-Pentylidenecyclohexanone: Another derivative used in fragrance synthesis
Eigenschaften
Molekularformel |
C9H15NO |
|---|---|
Molekulargewicht |
153.22 g/mol |
IUPAC-Name |
(2Z)-2-(dimethylaminomethylidene)cyclohexan-1-one |
InChI |
InChI=1S/C9H15NO/c1-10(2)7-8-5-3-4-6-9(8)11/h7H,3-6H2,1-2H3/b8-7- |
InChI-Schlüssel |
UQRGFCOZZZCUDG-FPLPWBNLSA-N |
Isomerische SMILES |
CN(C)/C=C\1/CCCCC1=O |
Kanonische SMILES |
CN(C)C=C1CCCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


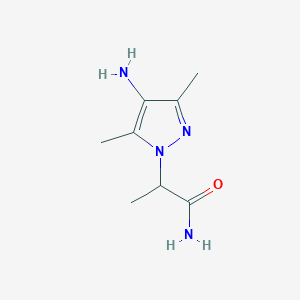
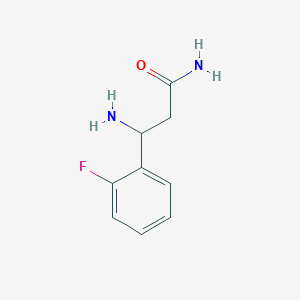
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
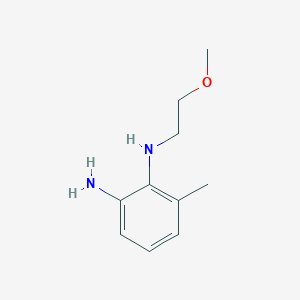
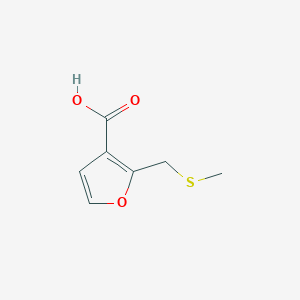


![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
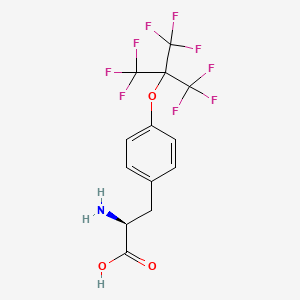

![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
